molecular formula C19H20FNO2S B2833097 (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331414-03-9

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2833097
CAS No.: 1331414-03-9
M. Wt: 345.43
InChI Key: JIPPUEGWLXNZDD-BQYQJAHWSA-N
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Description

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a tetrahydropyran ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative and a suitable leaving group.

    Formation of the Acrylamide Moiety: The acrylamide group is formed through the reaction of an acrylate ester with an amine, followed by dehydration to form the double bond.

    Coupling of the Thiophene Group: The thiophene moiety is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the fluorophenyl group and the acrylamide moiety suggests it might exhibit biological activity, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the acrylamide moiety might participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (E)-N-((4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-5-3-15(4-6-16)19(9-11-23-12-10-19)14-21-18(22)8-7-17-2-1-13-24-17/h1-8,13H,9-12,14H2,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPUEGWLXNZDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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